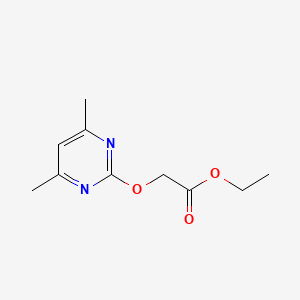

2-(4,6-二甲基嘧啶-2-基)氧基乙酸乙酯

描述

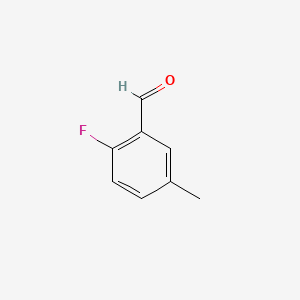

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate is a chemical compound that is part of a broader class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, and are known for their role in biological systems as they are components of nucleotides in DNA and RNA. The specific compound , while not directly synthesized or analyzed in the provided papers, is related to the compounds that have been studied for their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been reported in the literature. For instance, a novel synthesis of a thiazolidinone derivative was achieved by reacting ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate in the presence of K2CO3 and DMF, leading to a compound with moderate cytotoxic activity . Another synthesis approach involved the use of ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate as a starting material to prepare ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates under solvent-free conditions, highlighting a mild and efficient method . These methods demonstrate the versatility and reactivity of pyrimidine derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been elucidated using various analytical techniques. X-ray crystallography was used to determine the structure of a thiazolidinone derivative, which was further optimized using computational methods . Similarly, the crystal structure of 4-(4,6-dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester was determined, revealing monoclinic symmetry and specific crystal parameters . These studies provide detailed insights into the molecular geometry and electronic structure of pyrimidine derivatives.

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For example, the cyclization of 2-aryl-1-(4,6-dimethylpyrimidin-2-yl)guanidines with ethyl bromoacetate and other reagents led to the formation of 2-iminoimidazolidin-4-one derivatives . Additionally, the alkylation of 2-thiouracils with 1-bromo-2-(3,5-dimethylphenoxy)ethane was shown to occur exclusively at the sulfur atom, resulting in compounds with anti-HIV-1 activity . These reactions demonstrate the chemical reactivity and potential pharmacological relevance of pyrimidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. Theoretical calculations, such as DFT, HF, and MP2 methods, have been employed to predict atomic net charges and population, which are important for understanding the reactivity and interaction of these compounds with biological targets . The synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates and their subsequent hydrolysis and decarboxylation to yield pyrimidinamines and pyrimidines further illustrate the chemical versatility and stability of these compounds .

科学研究应用

合成与结构分析

研究表明,双[2-((4,6-二甲基嘧啶-2-基){2-[(4,6-二甲基嘧啶-2-基)硫代]乙基}氨基)乙基]二硫化物的合成展示了它们的复杂分子结构和配位性质 (Wang et al., 2010).

类似化合物(如 4-(4,6-二甲基嘧啶-2-基)-3-硫代-异脲酸甲酯)的制备和晶体结构分析提供了对该类化合物的分子几何构型和理论计算的见解 (Ren et al., 2006).

生物学评估和抗菌特性

2-(4,6-二甲基嘧啶-2-基)氧基乙酸乙酯的衍生物已被评估其抗菌特性,证明了对各种细菌菌株的功效 (Aggarwal et al., 2013).

类似化合物(如 5-氨基-3-(4,6-二甲基嘧啶-2-氨基)-1-甲基-1H-吡唑-4-羧酸乙酯)的分子结构已被研究,为其潜在的生物活性提供了基础性理解 (Wu et al., 2005).

农业应用

一些衍生物被合成用于杀虫和抗菌,表明它们在害虫控制和农业应用中的用途 (Deohate & Palaspagar, 2020).

(S)-2-苯甲酰胺基-5-[(4,6-二甲基嘧啶-2-基)氨基]戊酸乙酯是一个新颖化合物示例,该化合物被合成用于其在医药和化学应用中的潜在用途,展示了这些化合物的多样化用途 (Leyva-Acuña et al., 2020).

除草剂和抗菌研究

含有磺酰胺部分的新型杂环化合物,包括 2-(4,6-二甲基嘧啶-2-基)氧基乙酸乙酯的衍生物,已被合成用作抗菌剂 (Azab et al., 2013).

对 N-(4,6-二甲基嘧啶-2-基)-N'-[3-(4-三氟甲基苯基)-5-甲基-异恶唑-4-基]酰硫脲(由 3-(4-三氟甲基苯基)-5-甲基-4-异恶唑羧酸乙酯和 2-氨基-4,6-二甲基嘧啶合成的化合物)的研究突出了其除草剂活性,表明了其在农业中的用途 (Fu-b, 2014).

属性

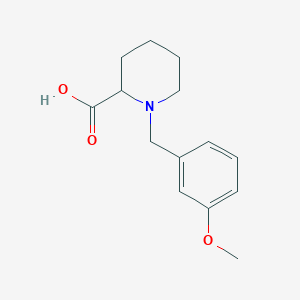

IUPAC Name |

ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-4-14-9(13)6-15-10-11-7(2)5-8(3)12-10/h5H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTSWTYNJNLSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=NC(=CC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392220 | |

| Record name | ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |

CAS RN |

77165-99-2 | |

| Record name | ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-3-buten-2-one](/img/structure/B1307330.png)

![(E)-1-(2-naphthyl)-3-[4-(trifluoromethoxy)anilino]-2-buten-1-one](/img/structure/B1307359.png)